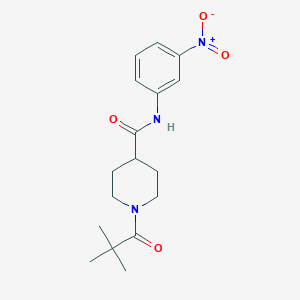![molecular formula C15H15NO3 B4649709 4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4649709.png)
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Übersicht
Beschreibung
4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, commonly referred to as FAU, is a cyclic compound that has garnered attention in the scientific community due to its potential applications in various fields. FAU is a heterocyclic compound that contains a furan ring, an azatricyclic ring, and a cyclohexenone ring. In
Wirkmechanismus
The mechanism of action of FAU is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. In cancer cells, FAU has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication. In viral infections, FAU has been shown to inhibit the activity of viral proteases, which are necessary for viral replication.
Biochemical and Physiological Effects:
FAU has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting viral replication, and reducing inflammation. In cancer cells, FAU has been shown to induce apoptosis by activating the caspase pathway. In viral infections, FAU has been shown to inhibit viral replication by blocking the activity of viral proteases. Inflammatory responses have also been shown to be reduced by FAU, which may be due to its ability to inhibit the activity of various enzymes and proteins involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FAU in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using FAU in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on FAU, including exploring its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases, investigating its use as a building block for the synthesis of novel compounds, and studying its properties as a ligand in metal-organic frameworks. Additionally, further research is needed to fully understand the mechanism of action of FAU and to optimize its synthesis and purification methods.
Wissenschaftliche Forschungsanwendungen
FAU has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, FAU has been shown to have anticancer, antiviral, and antibacterial properties. In materials science, FAU has been used as a ligand in the synthesis of metal-organic frameworks. In organic synthesis, FAU has been used as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-12-9-3-4-10(6-5-9)13(12)15(18)16(14)8-11-2-1-7-19-11/h1-4,7,9-10,12-13H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXESESZPZXVBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![1-(3-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4649664.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![4-fluoro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4649672.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4649673.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4649699.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4649714.png)

![5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4649726.png)